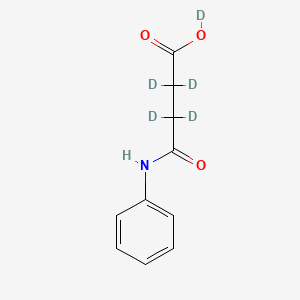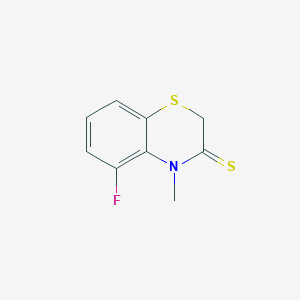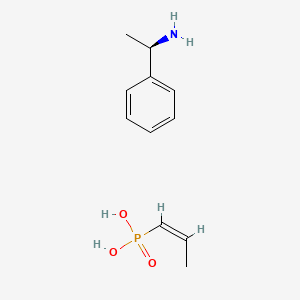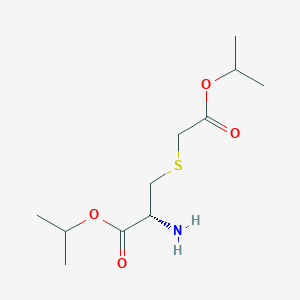
d5-4-Anilino-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d5-4-Anilino-4-oxobutanoic acid: is a deuterium-labeled analog of 4-Anilino-4-oxobutanoic acid. This compound is often used as a reference standard in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies. The deuterium labeling helps in tracing and quantifying the compound in complex biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of d5-4-Anilino-4-oxobutanoic acid typically involves the incorporation of deuterium atoms into the 4-Anilino-4-oxobutanoic acid molecule. One common method is the enzymatic amide bond formation using an acyltransferase from Mycobacterium smegmatis. This method involves reacting aniline with an anhydride in the presence of the enzyme, resulting in high yields and rapid reaction times .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of biocatalysts like acyltransferases makes the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: d5-4-Anilino-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
d5-4-Anilino-4-oxobutanoic acid is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for quantifying and tracing the compound in complex mixtures.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of d5-4-Anilino-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. As a labeled analog, it helps in tracing the metabolic pathways of its parent compound, 4-Anilino-4-oxobutanoic acid. The deuterium atoms provide a distinct mass difference, allowing for precise quantification using mass spectrometry .
Comparaison Avec Des Composés Similaires
4-Anilino-4-oxobutanoic acid: The non-deuterated version of the compound.
Vorinostat: A histone deacetylase inhibitor with a similar structure and pharmacological profile.
Uniqueness: d5-4-Anilino-4-oxobutanoic acid is unique due to its deuterium labeling, which provides advantages in tracing and quantification in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise measurement is crucial.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
198.23 g/mol |
Nom IUPAC |
deuterio 4-anilino-2,2,3,3-tetradeuterio-4-oxobutanoate |
InChI |
InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i6D2,7D2/hD |
Clé InChI |
KTFGFGGLCMGYTP-DJUFKDDYSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)NC1=CC=CC=C1)C([2H])([2H])C(=O)O[2H] |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)



![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)


![(4R,6S)-5,6-Dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl Ester Benzenemethanesulfonic Acid](/img/structure/B13406412.png)
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)




